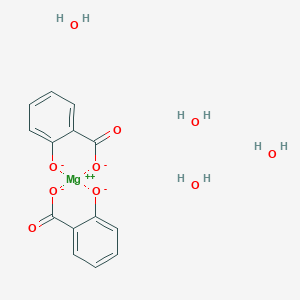

Magnesium;2-carboxyphenolate;tetrahydrate

Übersicht

Beschreibung

Magnesium;2-carboxyphenolate;tetrahydrate is a compound that involves magnesium ions coordinated with carboxyphenolate ligands and water molecules. The studies on similar magnesium coordination compounds reveal a variety of structural arrangements and properties, which are influenced by the nature of the ligands and the synthesis conditions.

Synthesis Analysis

The synthesis of magnesium coordination compounds can vary, as seen in the production of magnesium dicarbide from Mg powder and ethyne, yielding up to 40 wt.% of the compound . Another example is the synthesis of magnesium triphenolate borohydride for use in electrolytes, which shows the versatility of magnesium compounds in different applications .

Molecular Structure Analysis

The molecular structure of magnesium coordination compounds is diverse. For instance, magnesium dicarbide forms a crystal structure with C2 groups aligned in chains, featuring Mg-C bond lengths of 2.174(4) Å . In another study, flexible tetracarboxylate ligands lead to various dimensional networks when coordinated with Mg(II) ions, demonstrating the adaptability of magnesium in forming different structural motifs .

Chemical Reactions Analysis

The reactivity of magnesium coordination compounds can be tailored for specific applications. For example, the magnesium triphenolate borohydride electrolyte shows high conductivity and reversible Mg plating/stripping, indicating its potential in rechargeable magnesium batteries . This highlights the chemical versatility of magnesium compounds in reaction-based applications.

Physical and Chemical Properties Analysis

Magnesium coordination compounds exhibit a range of physical and chemical properties. The crystal structure of polymeric magnesium bis(p-nitrophenolate) dihydrate shows a slightly distorted octahedral geometry around the Mg2+ cation, with hydrogen bonding playing a significant role in the formation of the crystal structure . The luminescent properties of Mg(II) coordination polymers based on flexible isomeric tetracarboxylate ligands are also noteworthy, with potential applications in light-emitting devices .

Wissenschaftliche Forschungsanwendungen

Biodegradable Materials

Magnesium (Mg) and its alloys are highlighted for their superior biocompatibility and biomechanical compatibility, making them ideal for biodegradable materials, especially in clinical applications. The development of polymeric coatings on Mg alloys, such as polylactic acid (PLA) and polycaprolactone (PCL), aims to improve corrosion resistance and biocompatibility, showing promising prospects for biomedical applications (Li et al., 2018).

Orthopedic Applications

Magnesium-based bioceramics are gaining popularity in orthopedics due to magnesium ions' significant biological roles, such as enzyme activation and cell proliferation. These materials are used in bone cements, scaffolds, and implant coatings, showcasing their potential in bone regeneration and as a bone replacement material (Nabiyouni et al., 2018).

Automotive Industry

The application of magnesium in the automotive industry contributes to fuel economy and environmental conservation. Magnesium alloys allow for significant weight reduction in automotive components, promoting greater efficiency and reduced environmental impact (Kulekci, 2008).

Cements and Construction

Research on magnesium-based cements over the past 150 years reveals their suitability for specific applications like precast construction and road repair. Despite the higher production cost compared to Portland cement, MgO-based cements offer benefits in non-reinforced constructions and environmental CO2 emissions reductions, albeit with limitations in widespread civil engineering applications (Walling & Provis, 2016).

Cardiovascular Health

Magnesium plays a crucial role in cardiovascular health, with evidence suggesting its involvement in reducing the risk of cardiovascular diseases (CVD), managing blood pressure, and potentially serving as a preventive measure against various CVDs (Rosique-Esteban et al., 2018).

Safety And Hazards

Zukünftige Richtungen

The coordination chemistry of magnesium, which plays a role in over 80% of metabolic functions and governs over 350 enzymatic processes, is becoming increasingly linked to chronic disease—predominantly due to magnesium deficiency (hypomagnesemia) . Therefore, future research directions could focus on exploring the coordination chemistry of bio-relevant magnesium complexes .

Eigenschaften

IUPAC Name |

magnesium;2-carboxyphenolate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O3.Mg.4H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;;/h2*1-4,8H,(H,9,10);;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBEWAYWAMLJJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].O.O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18MgO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015599 | |

| Record name | Magnesium 2-hydroxybenzoate hydrate (1:2:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium 2-hydroxybenzoate tetrahydrate | |

CAS RN |

6150-94-3, 18917-95-8 | |

| Record name | Magnesium 2-hydroxybenzoate hydrate (1:2:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41728CY7UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.